

Application Notes and Protocols for In Vivo Experimental Design Using MRT199665

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Compound of Interest

Compound Name: MRT199665

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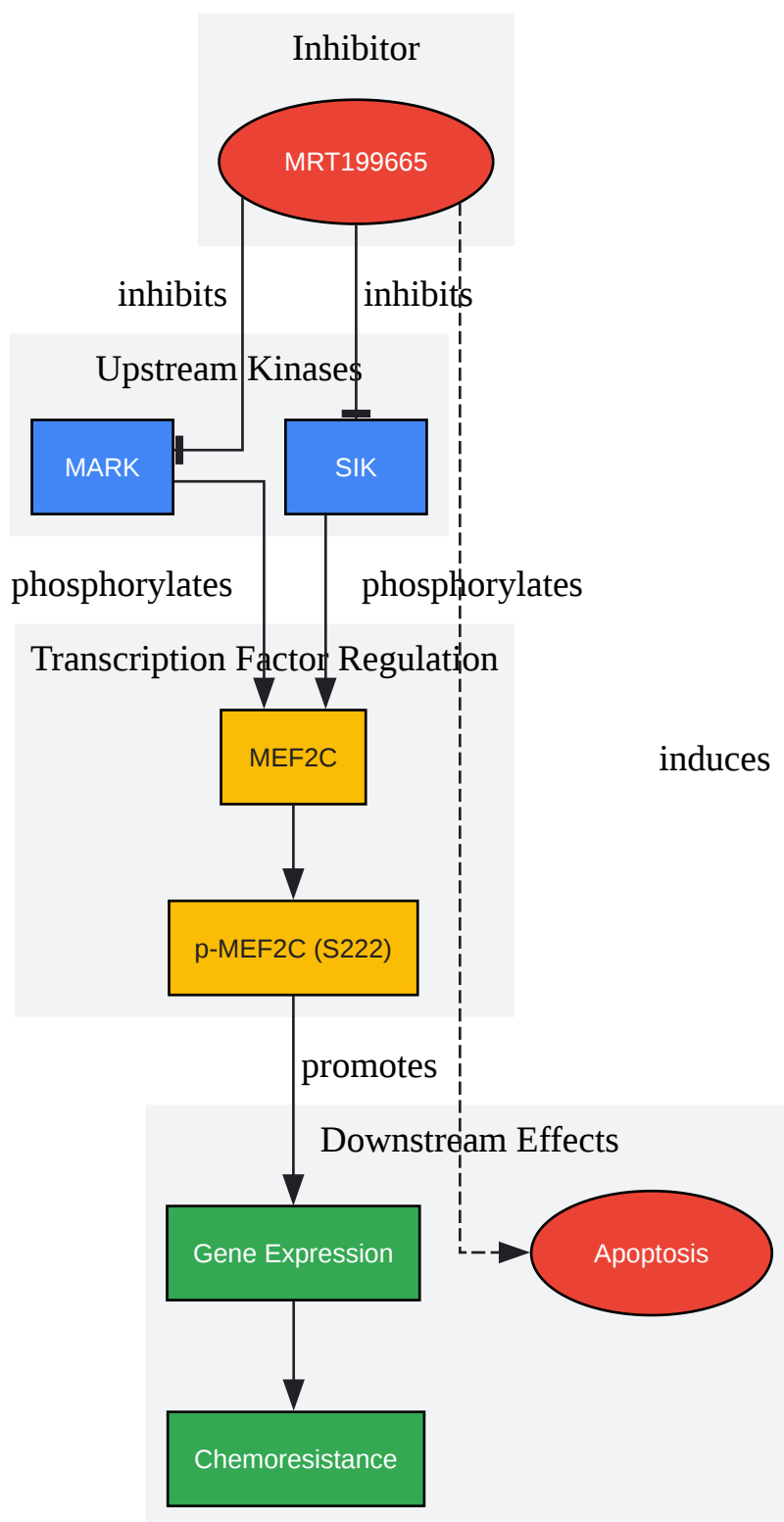
Introduction

MRT199665 is a potent and selective, ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1] In the context of acute myeloid leukemia (AML), **MRT199665** has garnered significant interest due to its mechanism of action, which involves the inhibition of MEF2C phosphorylation, a key event in chemotherapy resistance.[2][3][4] By targeting the MARK/SIK signaling axis, **MRT199665** induces apoptosis in MEF2C-activated human AML cells, highlighting its therapeutic potential.[2][5]

These application notes provide detailed protocols for the in vivo use of **MRT199665** in preclinical AML models, guidance on experimental design, and data presentation.

Mechanism of Action and Signaling Pathway

MRT199665 exerts its anti-leukemic effects by inhibiting the phosphorylation of the transcription factor MEF2C at serine 222.[2][5][6] This phosphorylation event, mediated by MARK and SIK kinases, is critical for the transcriptional activity of MEF2C, which drives the expression of genes associated with cell survival and chemoresistance in certain AML subtypes.[2][7] Inhibition of this pathway by **MRT199665** leads to a dose-dependent reduction in phosphorylated MEF2C, resulting in apoptosis of AML cells.[1][5]



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MRT199665 inhibits MARK/SIK, preventing MEF2C phosphorylation and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro potency of **MRT199665** and its differential effect on AML cell lines based on their MEF2C phosphorylation status.

Table 1: In Vitro Kinase Inhibitory Activity of **MRT199665**

Kinase Target	IC ₅₀ (nM)
MARK1	2
MARK2	2
MARK3	3
MARK4	2
AMPKα1	10
AMPKα2	10
SIK1	110
SIK2	12
SIK3	43

Data sourced from MedChemExpress and Network of Cancer Research.[\[1\]](#)[\[5\]](#)

Table 2: Differential Sensitivity of AML Cell Lines to **MRT199665**

AML Cell Line	MEF2C Phosphorylation Status	Mean IC ₅₀ (nM)
OCI-AML2	Endogenous p-MEF2C	26 ± 13
MV4-11	Endogenous p-MEF2C	26 ± 13
MOLM-13	Endogenous p-MEF2C	26 ± 13
Kasumi-1	Endogenous p-MEF2C	26 ± 13
NB-4	Lacking MEF2C	990 ± 29
HEL	Lacking MEF2C	990 ± 29
HL-60	Lacking MEF2C	990 ± 29
U937	Lacking MEF2C	990 ± 29

Data reflects increased sensitivity in cell lines with endogenous MEF2C phosphorylation.
Sourced from MedChemExpress.[1]

Experimental Protocols

AML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous AML xenograft model using the MV4-11 cell line, which exhibits endogenous MEF2C phosphorylation.



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Workflow for establishing an AML xenograft model for in vivo drug testing.

Materials:

- MV4-11 human AML cell line
- RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

- Phosphate-buffered saline (PBS), sterile
- Matrigel (Corning)
- 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)
- Syringes and needles (27-gauge)
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5×10^7 cells/mL.
- Implantation: Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Randomization and Treatment: Once tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and vehicle control groups.

MRT199665 Formulation and Administration Protocol

This protocol provides instructions for preparing and administering **MRT199665** via oral gavage.

Materials:

- **MRT199665** powder
- Dimethyl sulfoxide (DMSO)

- PEG300
- Tween-80
- Sterile saline (0.9% NaCl)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes

Formulation (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

- Prepare a stock solution of **MRT199665** in DMSO (e.g., 27.5 mg/mL).
- To prepare a 1 mL working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogenous.
- Add 450 μ L of sterile saline to reach the final volume of 1 mL and mix well.
- This formulation should be prepared fresh daily. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.^[1]

Administration:

- Dosage: While specific in vivo dosage for **MRT199665** is not widely published, studies with analogous SIK inhibitors in AML xenograft models have used doses ranging from 10 to 50 mg/kg, administered once or twice daily.^{[8][9]} A dose-response study is recommended to determine the optimal dosage for **MRT199665**.
- Procedure: Administer the formulated **MRT199665** or vehicle control solution to the mice via oral gavage. The administration volume should not exceed 10 mL/kg of body weight.
- Monitoring: Monitor the mice daily for changes in body weight, general health, and any signs of toxicity.

Pharmacodynamic Analysis Protocol

This protocol outlines the procedure for assessing target engagement by measuring the phosphorylation of HDAC4, a downstream substrate of SIKs.

Materials:

- Tumor tissue from treated and control mice
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibodies: anti-pHDAC4 (Ser246/467/632), anti-HDAC4, anti-GAPDH or β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Tissue Collection: At the end of the treatment period (or at specified time points), euthanize the mice and excise the tumors.
- Protein Extraction: Homogenize the tumor tissue in lysis buffer and quantify the protein concentration using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against pHDAC4, total HDAC4, and a loading control.
 - Incubate with the appropriate HRP-conjugated secondary antibody.

- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the pHDAC4 signal to total HDAC4 and the loading control to determine the extent of target inhibition.

Disclaimer

The provided protocols are for research purposes only and should be adapted and optimized based on the specific experimental goals and institutional guidelines. While **MRT199665** has shown promise in preclinical studies, further research is needed to establish its safety and efficacy. The dosage information for **MRT199665** is based on studies of analogous compounds and should be determined empirically through dose-ranging studies.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. MEF2C phosphorylation is required for chemotherapy resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alexkentsis.net [alexkentsis.net]
- 4. MEF2C Phosphorylation Is Required for Chemotherapy Resistance in Acute Myeloid Leukemia [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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